threo-6'-Hydroxyustusolate C

Vue d'ensemble

Description

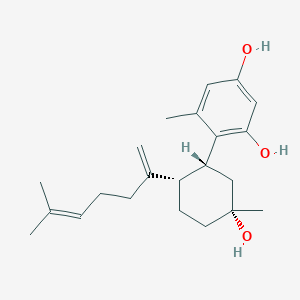

“threo-6’-Hydroxyustusolate C” is a compound with the molecular formula C23H32O7 . It is a powder in physical form and is soluble in various solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone . It is produced from Aspergillus ustus .

Molecular Structure Analysis

The molecular structure of “threo-6’-Hydroxyustusolate C” has been confirmed by 1H-NMR to be consistent with its known structure . The molecular weight of the compound is 420.50 g/mol .Physical And Chemical Properties Analysis

“threo-6’-Hydroxyustusolate C” is a powder . It has a molecular weight of 420.50 g/mol . It is soluble in various solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .Applications De Recherche Scientifique

Conformational Analysis

Research on compounds structurally similar to threo-6'-Hydroxyustusolate C, such as 2-(1-adamantyl)-3-hydroxybutyric acid, has focused on their conformational properties. Studies using NMR spectroscopy and computational methods revealed that these compounds can exist in different conformations, influenced by intramolecular hydrogen bonding. This characteristic is crucial for understanding their chemical behavior and potential applications in various fields, including pharmaceuticals and material science (Ganguly et al., 2008).

Substrate Stereospecificity

Compounds like d-threo-3-Hydroxyaspartate dehydratase have been studied for their substrate stereospecificity. These studies provide insights into the molecular mechanisms of enzymes that interact with threo compounds. Such understanding is beneficial for developing biocatalysts in synthetic organic chemistry, particularly in producing specific isomers of pharmaceutical relevance (Matsumoto et al., 2015).

Antibiotic Biosynthesis

Research into non-heme iron oxygenases has revealed their role in the biosynthesis of various antibiotics, including carbapenems. These enzymes, such as ThnG and ThnQ, are involved in oxidizing specific moieties of carbapenems, demonstrating the importance of threo-related compounds in antibiotic development (Bodner et al., 2010).

Template-Directed Polymerization

Threose nucleic acid (TNA), related to threo compounds, has been studied for its potential role in the early evolution of life. The synthesis of modified TNA nucleosides and their ability to copy RNA, DNA, and TNA templates in nonenzymatic primer extension experiments offer insights into the primitive genetic systems and the origin of life (Blain et al., 2014).

Safety and Hazards

The compound should be handled with care. It’s recommended to wash thoroughly after handling, remove contaminated clothing and wash before reuse, avoid contact with eyes, skin, and clothing, avoid ingestion and inhalation, keep away from sources of ignition, and avoid prolonged or repeated exposure .

Propriétés

IUPAC Name |

[(5R,5aS,9aS,9bS)-9b-hydroxy-6,6,9a-trimethyl-1-oxo-3,5,5a,7,8,9-hexahydrobenzo[e][2]benzofuran-5-yl] (2E,4E,6S,7S)-6,7-dihydroxyocta-2,4-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O7/c1-14(24)16(25)8-5-6-9-18(26)30-17-12-15-13-29-20(27)23(15,28)22(4)11-7-10-21(2,3)19(17)22/h5-6,8-9,12,14,16-17,19,24-25,28H,7,10-11,13H2,1-4H3/b8-5+,9-6+/t14-,16-,17+,19-,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVBLSPPEZPLINV-XSAKGQBTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C=CC=CC(=O)OC1C=C2COC(=O)C2(C3(C1C(CCC3)(C)C)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H](/C=C/C=C/C(=O)O[C@@H]1C=C2COC(=O)[C@@]2([C@@]3([C@@H]1C(CCC3)(C)C)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.